N-(3,5-dichlorophenyl)naphthalene-2-carboxamide
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Overview
Description
N-(3,5-dichlorophenyl)naphthalene-2-carboxamide is an organic compound belonging to the class of naphthalene-2-carboxamides This compound is characterized by the presence of a naphthalene ring system substituted with a carboxamide group and a 3,5-dichlorophenyl group
Mechanism of Action
Target of Action
N-(3,5-dichlorophenyl)naphthalene-2-carboxamide, also known as N-(3,5-dichlorophenyl)-2-naphthamide, primarily targets the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is a crucial component of the mycobacterial cell wall biosynthesis machinery, making it an attractive target for anti-tubercular agents .
Mode of Action
The compound interacts with MmpL3, inhibiting its function .
Biochemical Pathways
By targeting MmpL3, this compound affects the biosynthesis of the mycobacterial cell wall . This disruption in cell wall synthesis can lead to cell death, thereby exerting its anti-tubercular effect .
Pharmacokinetics
The compound’s activity against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The compound’s action results in the inhibition of cell wall synthesis, leading to the death of the mycobacteria . This makes it a potent anti-tubercular agent, with activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)naphthalene-2-carboxamide typically involves the reaction of 3,5-dichloroaniline with naphthalene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as carbodiimides (e.g., DCC) and catalysts like DMAP to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while hydrolysis can produce naphthalene-2-carboxylic acid and 3,5-dichloroaniline .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide
- N-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxy-naphthalene-2-carboxamide
Uniqueness
N-(3,5-dichlorophenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms in the phenyl ring enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-14-8-15(19)10-16(9-14)20-17(21)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAVVMDDVDZBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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